

Is Lawrencium classified as an actinide or a transition metal?

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Lawrencium: Bridging the Actinides and Transition Metals

A Technical Examination of Element 103's Dual Nature

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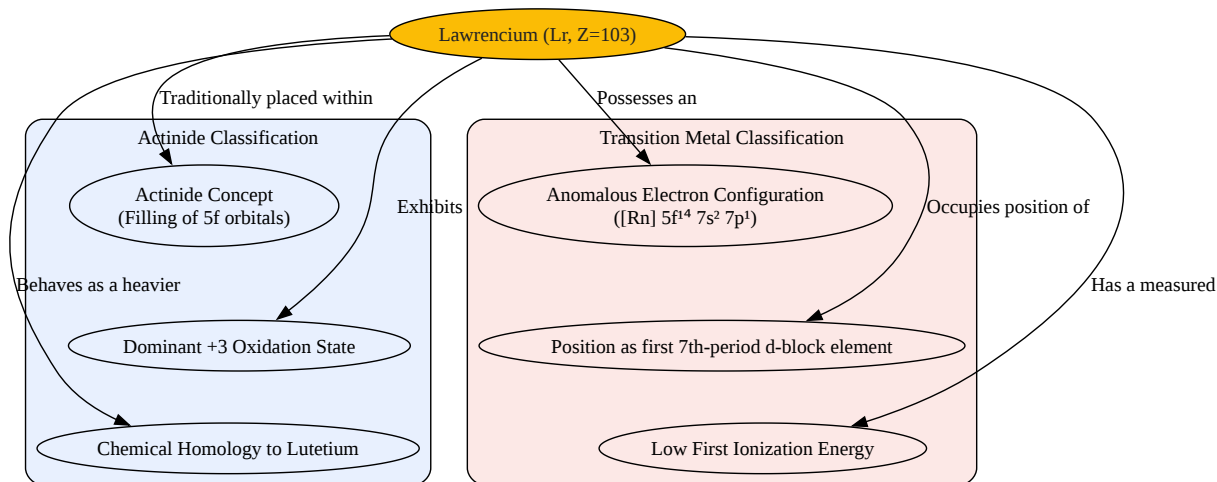
[City, State] – **Lawrencium** (Lr), with atomic number 103, occupies a unique and debated position in the periodic table. Conventionally designated as the final member of the actinide series, its electronic structure and chemical properties also suggest its classification as the first of the 7th-period transition metals. This technical guide provides an in-depth analysis of the experimental and theoretical evidence that underpins this dual classification, offering researchers, scientists, and drug development professionals a comprehensive understanding of this fascinating, synthetic element.

The Dichotomy of Classification

Lawrencium's classification is a subject of ongoing discussion within the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) formally places **Lawrencium** in the actinide series.^{[1][2]} This placement is primarily based on the actinide concept, which posits that the series of elements from actinium (Ac) to **lawrencium** results from the filling of the 5f electron shell.^{[3][4]} However, experimental and theoretical evidence increasingly

supports its characterization as a d-block transition metal, akin to its lighter homolog, lutetium (Lu).^{[3][4][5][6]}

The core of this debate lies in **Lawrencium's** anomalous ground-state electron configuration. Contrary to the expected $[\text{Rn}] 5f^{14} 6d^1 7s^2$ configuration based on the Aufbau principle, relativistic calculations and experimental measurements indicate a $[\text{Rn}] 5f^{14} 7s^2 7p^1$ configuration.^{[1][3][6][7][8]} The presence of a valence electron in the 7p orbital, rather than the 6d orbital, is a significant deviation that fuels the argument for its classification as a transition metal. Despite this anomalous configuration, **Lawrencium's** most stable and experimentally confirmed oxidation state is +3, a characteristic it shares with the later actinide elements.^{[7][8][9]}



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Figure 1: Lawrencium's Dual Classification.

Quantitative Data Summary

The study of **Lawrencium** is hampered by its extreme radioactivity and the minuscule quantities in which it can be produced.^[8]^[9] Consequently, many of its properties are theoretical predictions, supplemented by a limited number of experimental measurements.

Property	Value	Notes
Atomic Number	103	-
Symbol	Lr	Formerly Lw
Electron Configuration	[Rn] 5f ¹⁴ 7s ² 7p ¹	Anomalous configuration confirmed by experimental and theoretical studies. ^[1] ^[3] ^[6] ^[7] ^[8]
Predicted Ground State	[Rn] 5f ¹⁴ 6d ¹ 7s ²	Based on the Aufbau principle and homology to lutetium. ^[3]
Most Stable Isotope	²⁶⁶ Lr	Half-life of approximately 11 hours. ^[3]
Commonly Used Isotope	²⁶⁰ Lr	Half-life of 2.7 minutes; used in chemical studies due to larger production scale. ^[3] ^[5]
First Ionization Potential	4.96 ± 0.08 eV	Experimentally measured value, supporting the 7p ¹ valence electron. ^[3]
Predicted Melting Point	~1900 K (1627 °C)	Similar to lutetium. ^[3] ^[8]
Predicted Density	~14.4 g/cm ³	-
Common Oxidation State	+3	Confirmed in aqueous solutions. ^[7] ^[8] ^[9]
Ionic Radius (Lr ³⁺)	88.1 ± 0.1 pm	Determined from ion exchange chromatography. ^[3]
Enthalpy of Hydration (Lr ³⁺)	-3685 ± 13 kJ/mol	Calculated value. ^[3]

Experimental Protocols

The synthesis and characterization of **Lawrencium** are complex undertakings performed at specialized facilities using atom-at-a-time techniques.

Synthesis of Lawrencium Isotopes

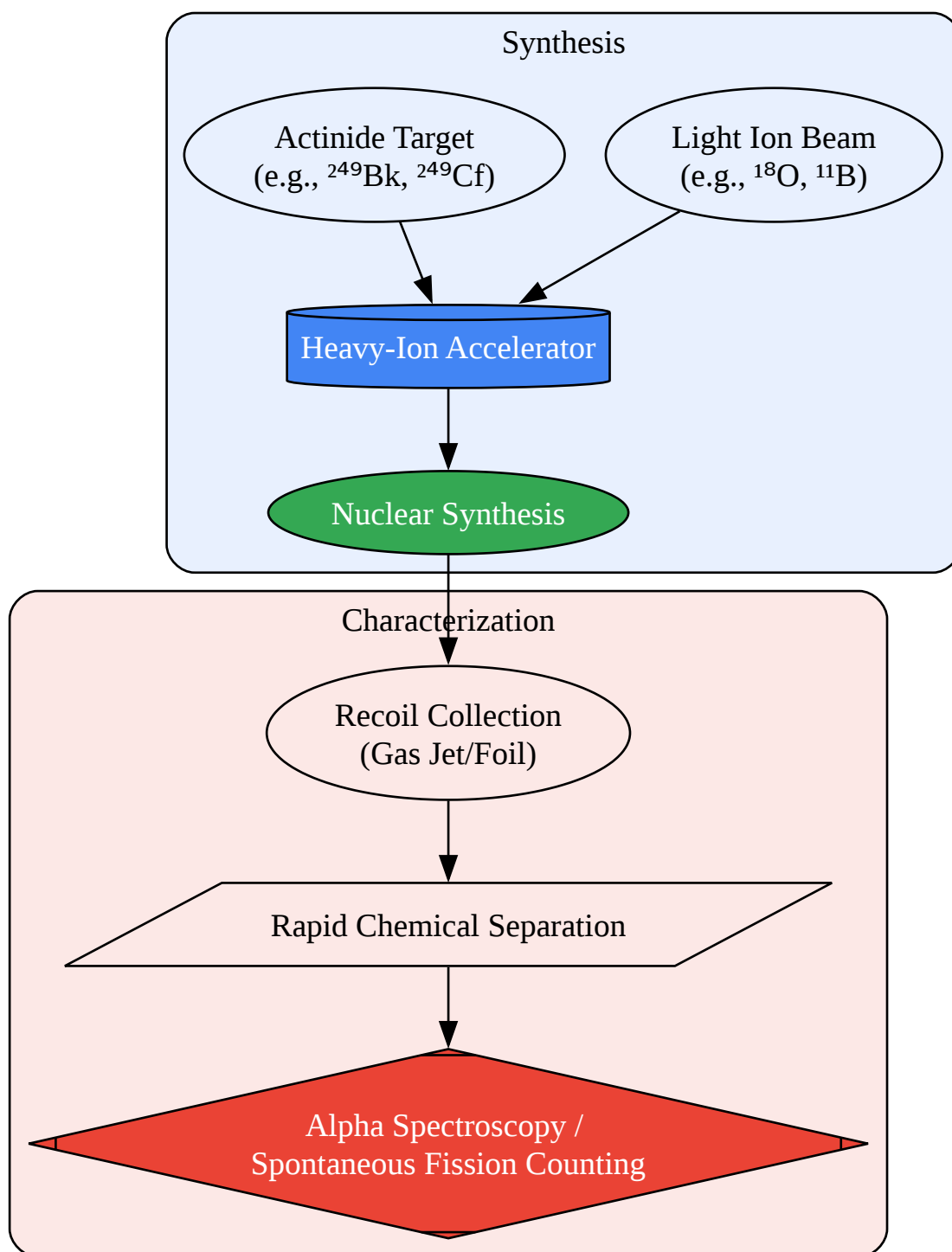
Lawrencium is produced through nuclear reactions in particle accelerators. The most common methods involve bombarding heavy actinide targets with light ions.

3.1.1. Production of ^{260}Lr :

- Target: Berkelium-249 (^{249}Bk)
- Projectile: Oxygen-18 (^{18}O) ions
- Reaction: $^{249}\text{Bk} + ^{18}\text{O} \rightarrow ^{260}\text{Lr} + \alpha + 3\text{n}$
- Methodology: A target of ^{249}Bk is irradiated with a beam of ^{18}O ions from a heavy-ion accelerator. The resulting **Lawrencium** atoms recoil from the target and are collected on a foil. Due to the short half-life of ^{260}Lr (2.7 minutes), rapid chemical separation and analysis are crucial.

3.1.2. Production of ^{256}Lr :

- Target: Californium-249 (^{249}Cf)
- Projectile: Boron-11 (^{11}B) ions
- Reaction: $^{249}\text{Cf} + ^{11}\text{B} \rightarrow ^{256}\text{Lr} + 4\text{n}$
- Methodology: A target of ^{249}Cf is bombarded with ^{11}B ions. The synthesized ^{256}Lr atoms are transported via a gas jet to a collection and detection system. This isotope has a half-life of about 27 seconds, necessitating even faster experimental techniques.



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Figure 2: Lawrencium Synthesis Workflow.

Chemical Characterization

3.2.1. Solvent Extraction:

- Objective: To determine the stable oxidation state of **Lawrencium** in aqueous solution.
- Methodology: Atoms of a short-lived **Lawrencium** isotope (e.g., ^{256}Lr) are dissolved in an acidic aqueous solution. This solution is then mixed with an organic solvent containing a chelating agent, such as thenoyltrifluoroacetone (TTA) in methyl isobutyl ketone (MIBK). The distribution of **Lawrencium** between the aqueous and organic phases is measured by detecting its radioactive decay in each phase. By comparing its extraction behavior to that of elements with known oxidation states (e.g., trivalent actinides, divalent alkaline earth metals), the oxidation state of **Lawrencium** can be inferred. Experiments have consistently shown that **Lawrencium** extracts with trivalent ions, confirming its +3 oxidation state.^{[3][7]}

3.2.2. Ion Exchange Chromatography:

- Objective: To determine the ionic radius of the Lr^{3+} ion.
- Methodology: A solution containing Lr^{3+} ions, along with other trivalent lanthanide and actinide ions of known ionic radii, is passed through a cation-exchange resin column. The ions are then eluted from the column using a complexing agent, typically α -hydroxyisobutyrate (α -HIB). The elution position of each ion is determined by detecting its radioactivity as it exits the column. The elution position is inversely related to the ionic radius. By comparing the elution position of Lr^{3+} to those of the other ions, its ionic radius can be precisely determined. These experiments have shown that Lr^{3+} elutes in a position consistent with it being the heaviest actinide, just after mendelevium.^[3]

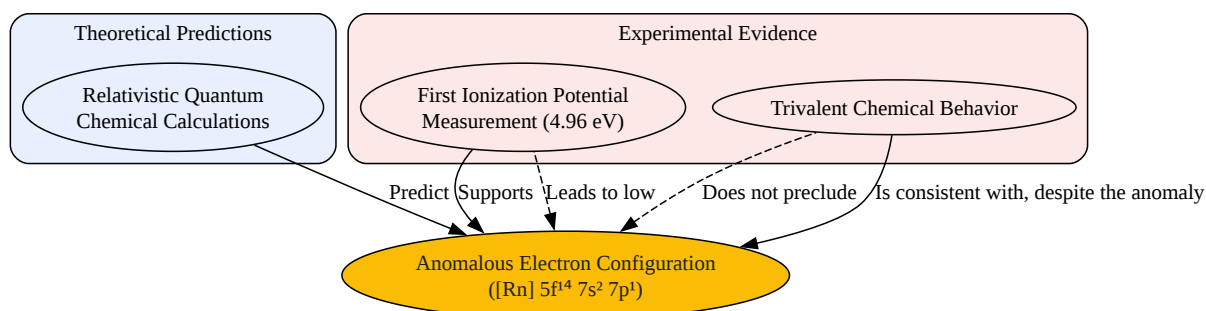
3.2.3. Volatility Studies of **Lawrencium** Chloride:

- Objective: To investigate the volatility of **Lawrencium** compounds, which is related to their electronic structure and bonding.
- Methodology: **Lawrencium** isotopes are produced and reacted with chlorine gas at high temperatures to form **lawrencium** chloride (LrCl_3). The volatile chloride is then passed through a thermochromatography column, which has a temperature gradient. The position at which the LrCl_3 deposits on the column wall is measured by detecting its radioactive decay. This deposition temperature is a measure of the compound's volatility. The volatility of LrCl_3

has been found to be similar to that of the chlorides of other trivalent actinides and significantly less volatile than the chlorides of the group 4 transition metals.[3][4]

3.2.4. Measurement of the First Ionization Potential:

- Objective: To experimentally determine the energy required to remove the outermost electron from a neutral **Lawrencium** atom.
- Methodology: Neutral ^{256}Lr atoms are produced and transported to a surface ionizer. The atoms are then heated on a metallic surface to a high temperature, causing them to be ionized. The resulting Lr^+ ions are mass-separated and detected by their alpha decay. By measuring the ionization efficiency as a function of the surface temperature and comparing it to elements with known ionization potentials, the first ionization potential of **Lawrencium** was determined to be 4.96 ± 0.08 eV.[3] This low value is strong evidence for the presence of a weakly bound 7p electron.



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Figure 3: Evidence for **Lawrencium's** Electron Configuration.

Conclusion

The classification of **Lawrencium** as either an actinide or a transition metal is not a simple binary choice but rather a reflection of its complex and fascinating chemical nature. While its position as the final member of the actinide series is formally recognized, its anomalous

electron configuration and certain chemical properties provide a strong case for its inclusion as the first of the 7th-period transition metals. For researchers, scientists, and professionals in drug development, understanding this dual nature is crucial for predicting its behavior in various chemical environments and for the broader understanding of the periodic table at the limits of atomic number. The ongoing study of **Lawrencium** and other superheavy elements continues to challenge and refine our fundamental understanding of chemistry.

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